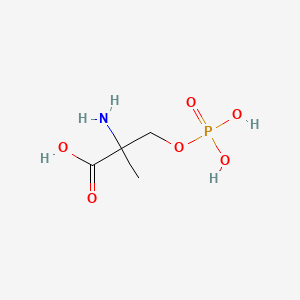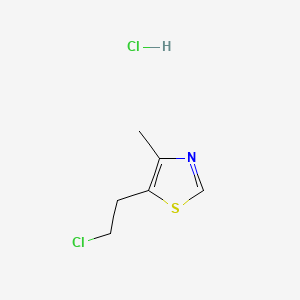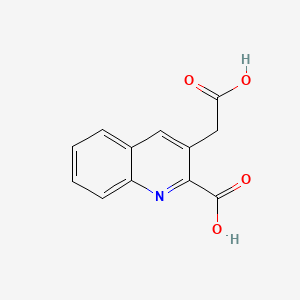
(4-((2-Amino-4-bromophenyl)amino)-2-chlorophenyl)(2-methylphenyl)methanone
説明
The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, etc.).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials used, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
This would involve analyzing the structure of the molecule, including its geometry, the types of bonds present (covalent, ionic, etc.), and any interesting structural features.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and any other chemical changes the compound can undergo.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized and characterized using various spectroscopic methods, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and interpretation of theoretical vibrational spectra were conducted using density functional theory calculations (Shahana & Yardily, 2020).
Antibacterial Activity
- The antibacterial activity of the compound was studied through molecular docking using Hex 8.0 software, indicating potential uses in developing antibacterial agents (Shahana & Yardily, 2020).
Antiinflammatory Activity
- One of the derivatives of this compound showed significant antiinflammatory activity by inhibiting the release of proinflammatory cytokines and acting as a potent and selective inhibitor of p38 MAP kinase (Ottosen et al., 2003).
Crystal and Molecular Structures
- Investigations into the crystal and molecular structures of related compounds reveal insights into their molecular conformation and potential biological interactions (Kubicki et al., 2012).
Potential in Parkinson's Disease Research
- A compound structurally similar to the target chemical was synthesized as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, demonstrating its potential application in neurological research (Wang et al., 2017).
Synthesis Methods
- Research has focused on synthesizing enantiomerically pure derivatives of related compounds, offering insights into scalable and inexpensive synthesis methods that could be applied to this compound as well (Zhang et al., 2014).
Molecular Docking and Structural Analysis
- Additional studies involve molecular docking and Hirshfeld surface analysis to understand the compound's interactions with biological targets, which could inform its applications in drug development (Lakshminarayana et al., 2018).
Safety And Hazards
This would involve looking at any safety concerns associated with the compound. This could include toxicity information, handling and storage precautions, and disposal information.
将来の方向性
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further research is needed, and any unanswered questions about the compound.
Please note that this is a general guide, and the specific details would depend on the specific compound . For a detailed analysis of a specific compound, you would likely need to consult a chemistry textbook or a scientific research article. If you have any other questions, feel free to ask!
特性
IUPAC Name |
[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLCHNAEZNGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185914 | |
| Record name | EO-1428 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Amino-4-bromophenyl)amino)-2-chlorophenyl)(2-methylphenyl)methanone | |
CAS RN |
321351-00-2 | |
| Record name | EO-1428 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321351002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EO-1428 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EO-1428 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2RHJ680O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



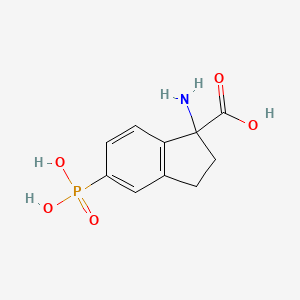
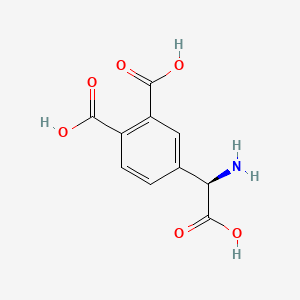
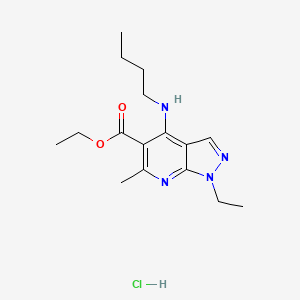
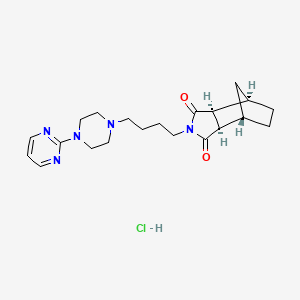
![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
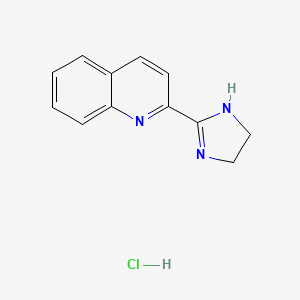
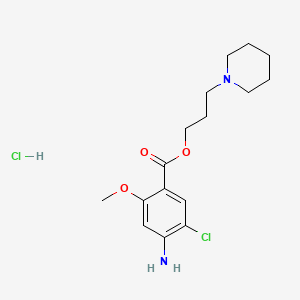
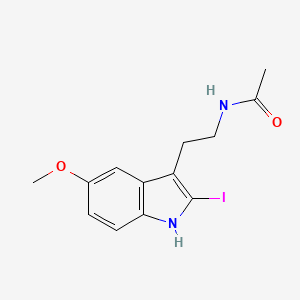

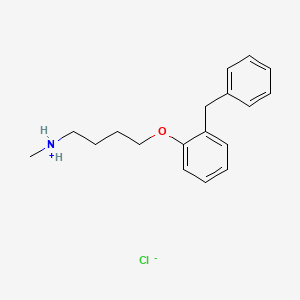
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)
